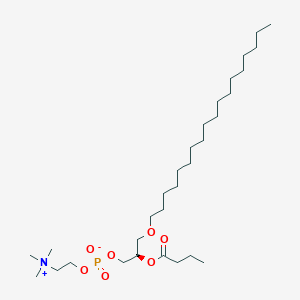
Gum arabic
説明
Gum Arabic, also known as Acacia Gum, is a natural branched-chain multifunctional hydrocolloid. It is a highly neutral or slightly acidic, arabino-galactan-protein complex containing calcium, magnesium, and potassium . It is a dried exudate obtained from the stem and branches of Acacia trees, mainly Acacia senegal and Acacia seyal . It has numerous applications, particularly in the food industry and in areas such as ceramics, painting, photography, and printmaking .
Synthesis Analysis
Gum Arabic is harvested at the end of the rainy season in sub-Saharan Africa, being collected from wild mature A. senegal and A. seyal trees that are usually between 5 and 25 years old . Incisions are introduced in the stems and branches of the trees, and the surrounding bark is stripped. Gum seeps into the incisions within several weeks. As it dries upon exposure to air, it forms a nodule . There are also studies on the encapsulation of gallic acid using gum Arabic to increase its bioavailability .
Molecular Structure Analysis
The chemical composition of Gum Arabic is complex. The side chains comprise two to five 1,3-linked -D-galactopyranosyl units, joined to the main chain by 1,6-linkages. Both the main and the side chains contain units of -L-arabinofuranos, -L-rhamnopyranosyl, -D-glucopyranosyl, and 4-O-methyl–D-glucopyranosyl .
Chemical Reactions Analysis
Gum Arabic has been used in various chemical reactions. For instance, it has been used in the encapsulation of gallic acid into nanoparticles to increase its bioavailability . It has also been used in the formation of physically cross-linked polymer hydrogels .
Physical And Chemical Properties Analysis
Gum Arabic is a water-soluble exudate that comes primarily from two species of acacia in sub-Saharan Africa, Acacia senegal and A. seyal . The physical properties of Gum Arabic established as quality parameters include moisture, total ash, volatile matter, and internal energy .
科学的研究の応用
Food Industry Applications
Arabic Gum, a complex carbohydrate soluble in water, is widely used in the food industry due to its versatility . It has properties such as gelling, thickening, moisture retention, emulsification, and stabilization . It is used in confectionery, as ice cream stabilizers, food emulsions, in the microencapsulation of flavors and dyes, clarifiers, and beverage stabilizers .
Pharmaceutical Applications
Arabic Gum has found significant use in the pharmaceutical industry . Its unique properties make it an excellent ingredient in drug delivery systems . It is also used in the formulation of various pharmaceutical products .
Cardio-Protective Properties
Research suggests that Arabic Gum has cardio-protective properties . It can potentially be used in managing cardiovascular diseases .
Reno-Protective Properties
Arabic Gum also exhibits reno-protective properties . It can potentially be used in managing renal diseases .
Gut-Protective Properties
Arabic Gum has been found to have gut-protective properties . It can potentially be used in managing gut health .
Dental-Protective Properties
Arabic Gum has dental-protective properties . It can potentially be used in managing dental health .
Anti-Inflammatory Properties
Arabic Gum exhibits anti-inflammatory properties . It can potentially be used in managing inflammatory conditions .
Anticoagulant Properties
Arabic Gum has anticoagulant implications . It can potentially be used in managing blood clotting disorders .
作用機序
Target of Action
Arabic gum, also known as gum acacia or YG58641, is a natural branched-chain multifunctional hydrocolloid . It primarily targets the gastrointestinal tract, where it interacts with the mucosal wall . It also targets the liver and kidneys, affecting various metabolic processes .
Mode of Action
Arabic gum’s mode of action is primarily through its interaction with the gastrointestinal tract. It has excellent emulsifying properties and low solution viscosity , which allows it to form a thick, viscous gel when dissolved in water . This gel can stabilize oil-in-water emulsions, making it a preferred choice for use as a natural emulsifier in various food and beverage applications .
Biochemical Pathways
Arabic gum affects several biochemical pathways. It has antioxidant properties and can affect renal function, blood glucose concentration, intestinal absorption, and lipid metabolism . It also plays a role in tooth mineralization and affects hepatic macrophages .
Pharmacokinetics
It is known that it can be absorbed in the intestine . Its absorption is influenced by the glucose transport pathway .
Result of Action
The molecular and cellular effects of Arabic gum’s action are diverse. It has been shown to have antioxidant properties, affecting renal function, blood glucose concentration, and lipid metabolism . It also affects tooth mineralization and hepatic macrophages . In addition, it has been reported to contribute to the maintenance of the mucosal wall and to produce a significant decrease in blood plasma cholesterol levels .
Action Environment
The action of Arabic gum is influenced by environmental factors. For example, the restoration of agroforestry systems with gum arabic trees can protect annual crops against increased moisture stress, improving the resilience of the livelihoods of poor smallholder farmers . Furthermore, the yield of gum arabica in Sudan is impacted by moisture stress due to climate change .
将来の方向性
There are scopes of increasing Gum Arabic production in Africa by bringing more area under Acacia senegal plantation and planting these trees on field boundaries in potential Gum Arabic producing countries . There are also studies on the potential use of Gum Arabic in the preservation of fresh fruits and vegetables .
特性
IUPAC Name |
ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H6/c6*1-2/h6*1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOWYVZNNHYPBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.CC.CC.CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gum arabic is a white powder. (NTP, 1992), Solid; [Merck Index] Colorless, white, or yellowish-brown solid with practically no odor; [HSDB] Beige powder; [Sigma-Aldrich MSDS] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | GUM ARABIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Acacia | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 64 °F (NTP, 1992), READILY SOL IN WATER, Insol in alc. Sol in glycerol and in propylene glycol, but prolonged heating (several days) may be necessary for complete soln (about 5%), Almost completely sol in twice its weight of water., INSOL IN MOST ORGANIC SOLVENTS, Completely soluble in hot and cold water; yielding a viscous solution of mucilage; insoluble in alcohol. | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 89 | |
| Record name | GUM ARABIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 89 | |
| Record name | ACACIA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.35 to 1.45 (NTP, 1992), 1.35-1.49 (samples dried @ 100 °C are heavier) | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 3 | |
| Record name | GUM ARABIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 3 | |
| Record name | ACACIA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
WHEN APPLIED LOCALLY TO IRRITATED OR ABRADED TISSUES, DEMULCENTS TEND TO COAT SURFACE &, BY MECHANICAL MEANS, PROTECT UNDERLYING CELLS FROM STIMULI THAT RESULT FROM CONTACT WITH AIR OR IRRITANTS IN ENVIRONMENT. /DEMULCENTS/, DEMULCENTS /EG ACACIA/ ACT BY COATING IRRITATED PHARYNGEAL MUCOSA & THEY MAY HAVE BRIEF ANTITUSSIVE EFFECT ON COUGH SECONDARY TO SUCH IRRITATION. /DEMULCENTS/ | |
| Details | American Medical Association, AMA Department of Drugs, AMA Drug Evaluations. 3rd ed. Littleton, Massachusetts: PSG Publishing Co., Inc., 1977., p. 663 | |
| Record name | ACACIA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Arabic gum | |
Color/Form |
Spheroidal tears up to 32 mm in diameter; also flakes and powder, COLORLESS OR HAS A YELLOWISH-BROWNISH HUE, WHEN GROUND, IT IS WHITE POWDER, Thin flakes, powder, granules, or angular fragments; color white to yellowish white; mucilaginous consistency | |
CAS RN |
9000-01-5 | |
| Record name | GUM ARABIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20445 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Gum arabic | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gum arabic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACACIA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)


![(S)-1-[(S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B3068801.png)






